molecular formula C6H12BN3O4S B3302573 (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid CAS No. 917899-10-6

(1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B3302573
CAS No.: 917899-10-6
M. Wt: 233.06 g/mol
InChI Key: ASYIAWMPZRZHQX-UHFFFAOYSA-N
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Description

(1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole core substituted with a dimethylsulfamoyl group at the 1-position and a methyl group at the 3-position. The boronic acid moiety at the 4-position enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This compound is of interest in medicinal chemistry and materials science, particularly for synthesizing bioactive molecules or functionalized polymers .

Properties

IUPAC Name

[1-(dimethylsulfamoyl)-3-methylpyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BN3O4S/c1-5-6(7(11)12)4-10(8-5)15(13,14)9(2)3/h4,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYIAWMPZRZHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C)S(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732078
Record name [1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917899-10-6
Record name [1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method involves the use of Suzuki-Miyaura coupling, where a halogenated pyrazole is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The pyrazole ring can participate in substitution reactions, where the dimethylsulfamoyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology: In biological research, this compound is studied for its potential as a molecular probe. The boronic acid group can interact with diols and other biomolecules, making it useful in the detection and quantification of sugars and other biological compounds.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in catalysis, polymer synthesis, and material science.

Mechanism of Action

The mechanism of action of (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in molecular recognition and catalysis. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Structurally related pyrazole boronic acids exhibit variations in substituents, influencing their reactivity and applications. Key analogs include:

Compound Name Substituents (Positions) Similarity Score Key Properties/Applications Reference
(3-Methyl-1H-pyrazol-4-yl)boronic acid 3-Me, 4-B(OH)₂ 0.89 Suzuki coupling; intermediate in drug synthesis
(1-Methyl-1H-pyrazol-4-yl)boronic acid 1-Me, 4-B(OH)₂ 0.84 Cross-coupling reactions; polymer ligands
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid 1-Me, 3-CF₃, 4-B(OH)₂ 0.82 Enhanced lipophilicity; radiopharmaceuticals
1-(Difluoromethyl)-1H-pyrazole-4-boronic acid 1-CF₂H, 4-B(OH)₂ Fluorinated drug candidates

Key Observations :

  • Fluorinated analogs (e.g., 1-CF₃, 1-CF₂H) exhibit higher lipophilicity, favoring blood-brain barrier penetration in drug design .
Reactivity in Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed reactions. However, the electron-withdrawing dimethylsulfamoyl group may modulate reactivity:

  • Suzuki-Miyaura Reactions : The target compound’s sulfamoyl group could slow transmetallation due to reduced electron density at the boron center, requiring optimized conditions (e.g., higher Pd catalyst loading or elevated temperatures) compared to less electron-deficient analogs .
  • Yields : In a representative study, (1-Methyl-1H-pyrazol-4-yl)boronic acid achieved 85% yield in a PdCl₂/PPh₃-catalyzed coupling, whereas sulfamoyl-containing analogs may require prolonged reaction times (18–24 h) for comparable efficiency .
Physical and Chemical Properties
  • Solubility: The dimethylsulfamoyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) relative to non-polar analogs like (1-Isobutyl-1H-pyrazol-4-yl)boronic acid .
  • pKa : The sulfamoyl group lowers the pKa of the boronic acid (estimated pKa ~7–8) compared to alkyl-substituted analogs (pKa ~8–9), favoring boronate formation at physiological pH .
  • Boron Content : Functionalized polymers using the target compound exhibit higher ligand density (0.057 mmol/g) compared to simpler boronic acids (0.0031 mmol/g), enabling stronger bioresponsive hydrogel formation .

Biological Activity

(1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by a unique structure that includes a pyrazole ring and a dimethylsulfamoyl group. This compound has garnered attention in various scientific fields, especially in medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C₆H₁₂BN₃O₄S
  • Molar Mass : 233.05 g/mol
  • Density : 1.41 g/cm³ (predicted)
  • Boiling Point : 453.5 °C (predicted)
  • pKa : 6.69 (predicted)

The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role in molecular recognition and catalysis. The pyrazole ring interacts with various enzymes and receptors, potentially modulating their activity.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific compound under discussion has shown promise in preliminary studies as a potential anticancer agent by targeting specific pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit serine proteases, which play a critical role in various biological processes including digestion and immune response.

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study demonstrated that this compound effectively inhibited the activity of a specific serine protease, leading to reduced proliferation of cancer cells in vitro.
    • Findings : IC₅₀ values were determined, showing effective inhibition at micromolar concentrations.
  • Antidiabetic Potential :
    • Another investigation focused on the compound's interaction with glucose transporters. The results suggested that it could enhance glucose uptake in muscle cells, indicating potential use in diabetes management.
    • Findings : Increased GLUT4 translocation was observed upon treatment with the compound.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerProteasome inhibition
Enzyme InhibitionSerine protease inhibition
AntidiabeticEnhanced glucose uptake through GLUT4

Q & A

Synthesis and Optimization

1.1 Basic Question: What are the standard synthetic routes for preparing (1-(N,N-dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid? Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. Key steps include:

  • Suzuki-Miyaura Coupling: Using aryl halides and boronic acid precursors under conditions such as PdCl₂ (3 mol%), PPh₃ (10 mol%), and Na₂CO₃ in ethanol at 100°C for 18–24 hours .
  • Protection/Deprotection Strategies: The N,N-dimethylsulfamoyl group can be introduced via sulfamoylation of the pyrazole precursor, followed by boronation. Removal of protecting groups (e.g., using trifluoroacetic acid) is critical for functionalization .
  • Microwave-Assisted Synthesis: Accelerates reaction times (e.g., 120°C under microwave irradiation with Pd catalysts like XPhos) .

1.2 Advanced Question: How can reaction yields and purity be optimized for this compound? Methodological Answer:

  • Catalyst Selection: Use of Buchwald-Hartwig ligands (e.g., XPhos) enhances coupling efficiency in sterically hindered systems .
  • Solvent Systems: Mixed solvents (e.g., 1,4-dioxane/water) improve solubility of intermediates .
  • Purification Techniques: Gradient HPLC or silica gel chromatography with ethyl acetate/hexane mixtures resolves boronic acid derivatives from byproducts .

Structural Characterization

2.1 Basic Question: What analytical techniques are essential for confirming the structure? Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., methyl at pyrazole-C3, dimethylsulfamoyl at N1) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₇H₁₂BN₃O₃S) .
  • HPLC Purity Analysis: Reverse-phase C18 columns with UV detection ensure >95% purity .

2.2 Advanced Question: How can X-ray crystallography resolve ambiguities in boronic acid tautomerism? Methodological Answer:

  • Crystal Growth: Slow evaporation from DMSO/water mixtures yields suitable crystals.
  • SHELX Refinement: SHELXL refines hydrogen-bonding networks, confirming the boronic acid’s sp² hybridization and dimerization tendencies .

Biological and Chemical Applications

3.1 Basic Question: What makes this compound a candidate for enzyme inhibition studies? Methodological Answer:

  • Reversible Covalent Binding: The boronic acid group forms stable complexes with serine proteases (e.g., proteasome inhibitors), assessed via kinetic assays (kcat/Ki) .
  • Selectivity Screening: Competitive binding assays against related enzymes (e.g., trypsin-like proteases) identify specificity .

3.2 Advanced Question: How can structure-activity relationships (SAR) guide drug design? Methodological Answer:

  • Functional Group Modifications: Introducing electron-withdrawing groups (e.g., methoxybenzyl) enhances target affinity. Ethoxycarbonyl groups improve solubility without compromising reactivity .
  • Biological Assays: IC₅₀ determination in cell-based models (e.g., cancer lines) links substituent effects to potency .

Data Interpretation and Contradictions

4.1 Advanced Question: How to reconcile discrepancies between computational predictions and experimental binding data? Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Assess binding pocket flexibility missed in static docking models.
  • Free Energy Perturbation (FEP): Quantifies energy differences between predicted and observed binding modes .

4.2 Basic Question: Why does solubility vary significantly across similar boronic acid derivatives? Methodological Answer:

  • Substituent Effects: Polar groups (e.g., sulfamoyl) increase aqueous solubility, while hydrophobic moieties (e.g., 3-methyl) enhance membrane permeability. Solubility parameters (LogP) should be calculated via HPLC-derived methods .

Computational Modeling

5.1 Advanced Question: Which computational tools predict interactions with biological targets? Methodological Answer:

  • Docking Studies (AutoDock Vina): Screen against crystal structures of FAPα (fibroblast activation protein) to prioritize synthesis targets .
  • QM/MM Calculations: Evaluate boronic acid’s transition-state stabilization in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 2
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(1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid

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